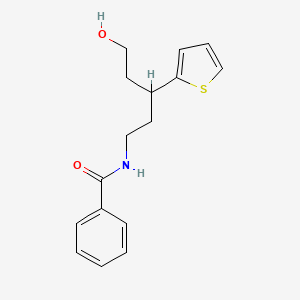

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

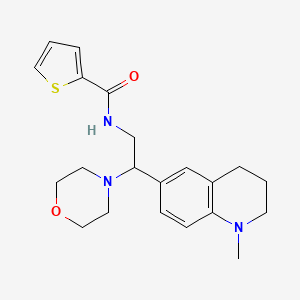

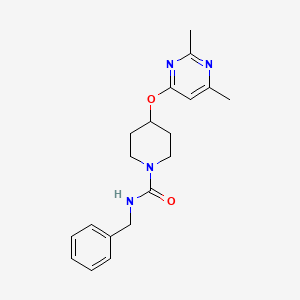

Molecular Structure Analysis

The molecular structure of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide consists of 16 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom.Chemical Reactions Analysis

There is a mention of stabilization of the supramolecular assembly due to C-H (cdots) π interactions with H (cdots) π distances from 2.73 to 2.97 Å .Aplicaciones Científicas De Investigación

Histone Deacetylase Inhibitors

Compounds containing the N-hydroxybenzamide group, including thiophene substituted derivatives, have been investigated for their ability to inhibit histone deacetylases (HDACs). These inhibitors have demonstrated promising antiproliferative activity against cancer cell lines, such as human colon carcinoma and non-small cell lung cancer, by inducing cell-cycle arrest and potentially leading to apoptosis. This suggests their utility in cancer therapy, especially in targeting specific cancer types like breast cancer through modulation of cell cycle and apoptosis-related proteins (Jiao et al., 2009).

Antimicrobial Agents

Research into the synthesis of new derivatives, including those with a thiophene moiety, has shown significant antimicrobial properties. These compounds were evaluated against a variety of bacterial and fungal strains, demonstrating activity that in some cases surpassed reference drugs. This highlights their potential as novel antimicrobial agents, particularly for fighting infections resistant to conventional treatments (Bikobo et al., 2017).

Antioxidant Properties

The antioxidant activity of certain benzamide derivatives has been explored, particularly in the context of neuroprotection and the potential treatment of neurodegenerative diseases like Alzheimer's. These studies have found that specific derivatives can ameliorate disease phenotypes by decreasing the level of phosphorylated tau proteins and inhibiting protein aggregation, suggesting a therapeutic potential for neurodegenerative conditions (Lee et al., 2018).

Chemical Synthesis and Characterization

Research has also focused on the chemical synthesis and characterization of novel benzamide compounds, including those with thiophene components. These studies not only provide insight into the structural properties of these compounds but also lay the groundwork for further exploration of their biological activities and potential applications in various fields of chemistry and medicine (Sharma et al., 2016).

Mecanismo De Acción

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide is currently unknown .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the activity and stability of this compound .

Propiedades

IUPAC Name |

N-(5-hydroxy-3-thiophen-2-ylpentyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c18-11-9-13(15-7-4-12-20-15)8-10-17-16(19)14-5-2-1-3-6-14/h1-7,12-13,18H,8-11H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNACGGMONTVHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCC(CCO)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2617890.png)

![N-[2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl]but-2-ynamide](/img/structure/B2617891.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-3-carboxylate](/img/structure/B2617898.png)

![2-(6-Cyclopropylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2617901.png)

![N-(2,4-dimethoxyphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2617903.png)

![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 4-methylbenzenecarboxylate](/img/structure/B2617909.png)